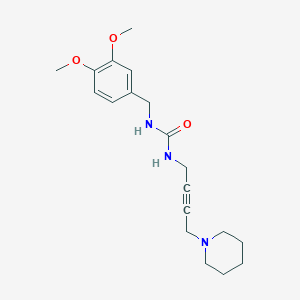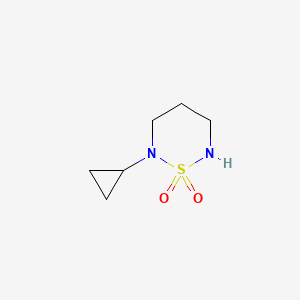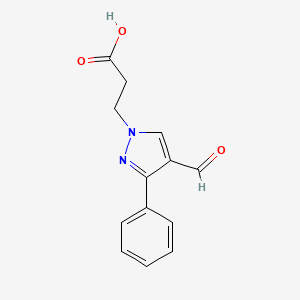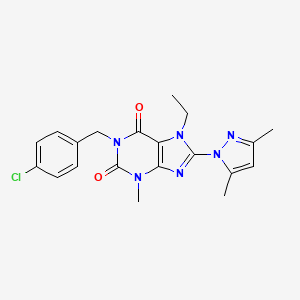
1-(3,4-Dimethoxybenzyl)-3-(4-(piperidin-1-yl)but-2-yn-1-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dimethoxybenzyl)-3-(4-(piperidin-1-yl)but-2-yn-1-yl)urea is a useful research compound. Its molecular formula is C19H27N3O3 and its molecular weight is 345.443. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Structure-Activity Relationships in Urea Derivatives
1-(3,4-Dimethoxybenzyl)-3-(4-(piperidin-1-yl)but-2-yn-1-yl)urea, and related compounds, have been extensively studied for their structure-activity relationships, particularly as inhibitors of soluble epoxide hydrolase (sEH). The oral administration of these urea inhibitors has shown substantial pharmacokinetic improvements and potent activity in reducing inflammatory pain in vivo. For example, specific urea derivatives displayed a remarkable increase in potency and pharmacokinetic parameters, significantly outperforming traditional pain management options like morphine in certain models. This highlights the potential of such compounds in developing new analgesic drugs (T. Rose et al., 2010).
Pharmacokinetics and Metabolic Studies
Further exploration into the metabolic pathways and pharmacokinetics of related compounds, such as novel inhibitors of the "funny" current channel (If channel) in the heart, underscores the relevance of these urea derivatives in therapeutic applications. Identifying human metabolites of these compounds and understanding their renal and hepatic excretion processes provide critical insights for drug development, especially for conditions like stable angina and atrial fibrillation (K. Umehara et al., 2009).
Self-Assembly and Molecular Devices
The study of heterocyclic ureas has also delved into their ability to undergo self-assembly, forming complex structures with potential applications in nanotechnology and material science. These compounds can equilibrate between simple foldamers and multiply hydrogen-bonded sheetlike structures, offering a unique approach to creating self-assembling materials (P. Corbin et al., 2001).
Anti-HIV Activity
In the realm of infectious diseases, certain urea derivatives have been synthesized and evaluated for their anti-HIV-1 activity, showcasing the versatility of these compounds. These studies highlight the potential of urea derivatives in contributing to the development of novel antiretroviral therapies, offering insights into structure-activity relationships and paving the way for future drug discovery (N. Sakakibara et al., 2015).
Neuropharmacological Applications
Research into the role of orexin-1 receptor mechanisms on compulsive food consumption presents another avenue where urea derivatives show therapeutic promise. The evaluation of selective antagonists in animal models of binge eating has elucidated the significant role of orexin-1 receptor pathways in compulsive behavior, suggesting potential applications in treating eating disorders and related conditions (L. Piccoli et al., 2012).
Propriétés
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-(4-piperidin-1-ylbut-2-ynyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c1-24-17-9-8-16(14-18(17)25-2)15-21-19(23)20-10-4-7-13-22-11-5-3-6-12-22/h8-9,14H,3,5-6,10-13,15H2,1-2H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHGDMWIKHSCCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NCC#CCN2CCCCC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-Chloro-2-(trifluoromethyl)thieno[3,2-b]pyridine](/img/structure/B2672688.png)
![N'-Tert-butyl-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-(4-methylbenzoyl)pyrrolidine-2-carbohydrazide](/img/structure/B2672689.png)
![3-(4-(Tert-butyl)phenyl)-8-((4-chlorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2672690.png)
![3-(2-methylphenyl)-5-[3-(naphthalen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B2672691.png)
![4-[bis(2-methylpropyl)sulfamoyl]-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2672692.png)
![Methyl 2-chloro-6,6-dioxo-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylate](/img/structure/B2672693.png)


![N-[[(3S,4S)-4-(3-Methylimidazol-4-yl)pyrrolidin-3-yl]methyl]acetamide;dihydrochloride](/img/structure/B2672697.png)
![3-[(2E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2672698.png)

![N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)adamantane-1-carboxamide](/img/structure/B2672703.png)
![1-[4-(trifluoromethyl)cyclohexyl]propan-1-amine](/img/structure/B2672708.png)

